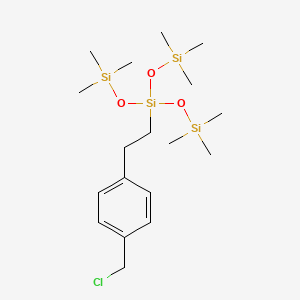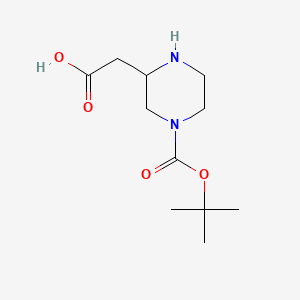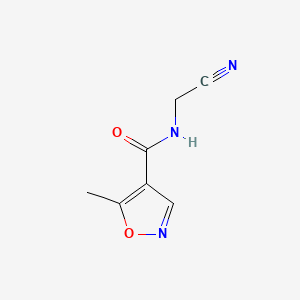
N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyanomethyl group and a carboxamide group attached to the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-methylisoxazole-4-carboxylic acid with cyanomethylamine under appropriate conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.
化学反应分析
Types of Reactions
N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The cyanomethyl and carboxamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.
科学研究应用
N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Isoxazole derivatives, including this compound, are investigated for their potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific functionalities.
作用机制
The mechanism of action of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the cyanomethyl and carboxamide groups can influence its binding affinity and specificity. Additionally, the isoxazole ring structure can interact with various biological macromolecules, leading to diverse biological effects.
相似化合物的比较
N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide can be compared with other similar compounds, such as:
N-(Cyanomethyl)-2-chloroisonicotinamide: This compound also contains a cyanomethyl group but differs in the heterocyclic ring structure and the presence of a chlorine atom.
N-(Cyanomethyl)-5-methylisoxazole-3-carboxamide: Similar to the target compound but with a different position of the carboxamide group on the isoxazole ring.
N-(Cyanomethyl)-4-methylisoxazole-5-carboxamide: Another isomer with the carboxamide group at a different position on the isoxazole ring.
The uniqueness of this compound lies in its specific structural arrangement, which can result in distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-(cyanomethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-5-6(4-10-12-5)7(11)9-3-2-8/h4H,3H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOIYJSRITSIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-, cis- (9CI)](/img/new.no-structure.jpg)
![cyclo[N(Me)Ala-DL-OAbu(CN)-DL-Leu(5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(5-Pr)]](/img/structure/B576216.png)
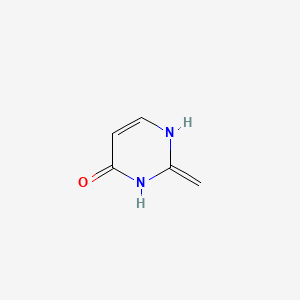
![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)
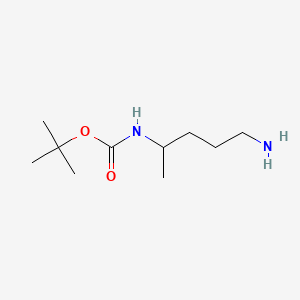
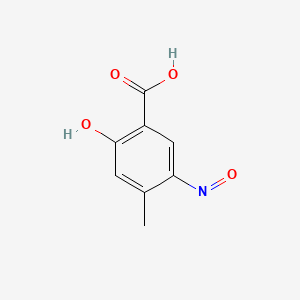
![16-thiaheptacyclo[15.12.0.02,15.03,12.04,9.020,29.023,28]nonacosa-1(17),2(15),3(12),4,6,8,10,13,18,20(29),21,23,25,27-tetradecaene](/img/structure/B576225.png)

